[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate
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Overview
Description
Epoxyazadiradione is a limonoid compound derived from the neem tree (Azadirachta indica). It has garnered significant attention due to its potent biological activities, particularly its anti-cancer and anti-inflammatory properties . This compound is characterized by an epoxy group across positions 14 and 15 of the azadiradione structure .
Preparation Methods
Epoxyazadiradione can be isolated from neem fruits using an automated and rapid medium pressure liquid chromatography (MPLC)-based protocol . The compound is then quantified using high-performance liquid chromatography (HPLC) . This method ensures the efficient and high-yield isolation of epoxyazadiradione, making it suitable for both research and industrial applications.
Chemical Reactions Analysis
Epoxyazadiradione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of epoxyazadiradione can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Epoxyazadiradione has been extensively studied for its scientific research applications. In the field of medicine, it has shown promising anti-cancer activity, particularly against breast cancer and head and neck squamous cell carcinoma . The compound induces apoptosis and inhibits cell migration, angiogenesis, and tumor growth . Additionally, epoxyazadiradione exhibits anti-inflammatory properties by inhibiting the activity of macrophage migration inhibitory factor (MIF), making it a potential therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of epoxyazadiradione involves the inhibition of the PI3K/Akt pathway, leading to mitochondrial depolarization and caspase-dependent apoptosis . This compound also inhibits the expression of pro-angiogenic and pro-metastatic genes such as Cox2, OPN, VEGF, and MMP-9 . Furthermore, epoxyazadiradione modulates the expression of lncRNAs and induces reactive oxygen species (ROS) generation, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Epoxyazadiradione is unique among limonoids due to its potent biological activities. Similar compounds include azadiradione, nimbolide, and gedunin, all of which are derived from the neem tree . While these compounds also exhibit anti-cancer and anti-inflammatory properties, epoxyazadiradione has shown stronger activity in various cancer cell lines and models . This makes it a particularly valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
18385-59-6 |
---|---|
Molecular Formula |
C28H34O6 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate |
InChI |
InChI=1S/C28H34O6/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)22(31)23-28(26,34-23)27(17,20)6/h8-10,12,14,17-18,20-21,23H,7,11,13H2,1-6H3/t17-,18+,20-,21-,23-,25-,26+,27+,28-/m1/s1 |
InChI Key |
NEYCGDYQBQONFC-GGPFZBFUSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C |
Synonyms |
epoxyazadiradione |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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